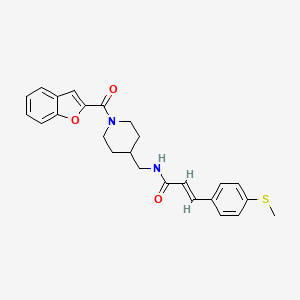
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.55. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Science Applications
Homopolymers of monosubstituted acrylamides, like the one mentioned, have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allows for the control over polymer characteristics such as molecular weight and polydispersity, which are crucial for tailor-made polymer applications in drug delivery systems, coatings, and materials science (Mori, Sutoh, & Endo, 2005).
Drug Metabolism
The compound has been studied for its metabolism in humans, which is essential for understanding its pharmacokinetics. Studies have shown that compounds with similar structures are extensively metabolized, with the primary route involving the oxidation of the benzofuran ring. Such knowledge aids in the development of new drugs by understanding their disposition and potential metabolites (Renzulli et al., 2011).
Organic Synthesis
In organic chemistry, acrylamides with distinct structures serve as key intermediates or reactants in various synthetic pathways. For instance, reactions involving acrylamides can lead to the formation of complex molecules like selenazinones or facilitate the synthesis of potent opioid receptor agonists. These reactions underline the versatility of acrylamides in synthesizing bioactive molecules and exploring new chemical spaces (Yokoyama et al., 1986; Gawell, 2003).
Molecular Structure Analysis
Understanding the molecular and crystal structure of acrylamide derivatives provides insights into their stability, reactivity, and potential applications in materials science. For example, studying the structure of acrylamide monomers is crucial for the development of redox-active polymers, which have applications in energy storage and electronic devices (Goswami et al., 2015).
Anti-acetylcholinesterase Activity
Piperidine derivatives synthesized from acrylamides have been evaluated for their anti-acetylcholinesterase activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. Such research contributes to the development of new therapeutic agents by exploring the biological activity of acrylamide derivatives (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-31-21-9-6-18(7-10-21)8-11-24(28)26-17-19-12-14-27(15-13-19)25(29)23-16-20-4-2-3-5-22(20)30-23/h2-11,16,19H,12-15,17H2,1H3,(H,26,28)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHWAWBHEQSNGA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)

![6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2944544.png)
![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)
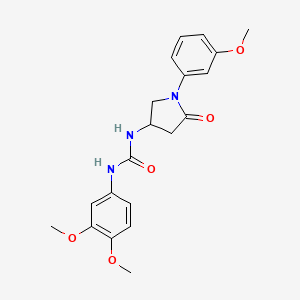
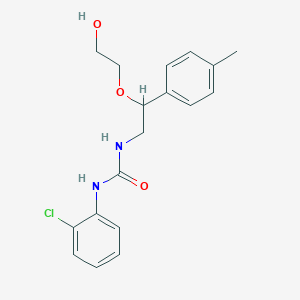
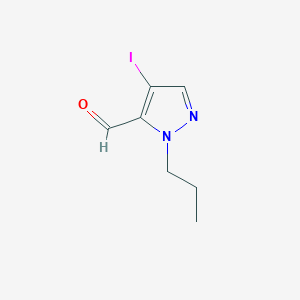
![N-[(6-Chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2944557.png)
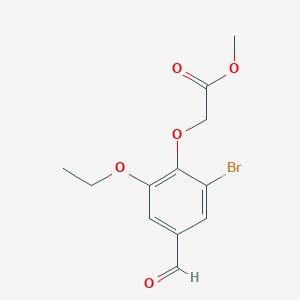
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2944561.png)